molecular formula C16H17N3O7 B3014286 N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide CAS No. 891123-02-7

N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide

Cat. No. B3014286
M. Wt: 363.326
InChI Key: WUUHPWPADNSOSJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-aryl-4-(5-methyl-[1,3,4]-oxadiazolin-2-one-3-yl) substituted benzamides, which are structurally related to the compound of interest, involves a one-pot ring conversion reaction starting from 3-(4-carboxy)phenylsydnone. This process demonstrates the potential for creating a diverse range of compounds within the oxadiazoline class by modifying the N-aryl group and the substituents on the oxadiazoline ring . Although the specific synthesis of "N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide" is not detailed in the provided papers, the methods described could be adapted for its synthesis by altering the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of related compounds, such as N-aryl-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamides, was elucidated using IR and 1H NMR spectroscopy, along with X-ray analysis . These techniques are crucial for confirming the identity and purity of the synthesized compounds. They provide detailed information about the molecular framework and the electronic environment of the atoms within the molecule, which are essential for understanding the chemical behavior and potential biological activity of the compound.

Chemical Reactions Analysis

The papers provided do not detail specific chemical reactions involving "N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide". However, the synthesis of similar oxadiazoline and benzoxadiazocine derivatives suggests that these compounds can participate in various chemical reactions, particularly those involving the oxadiazoline ring. The presence of multiple functional groups in these molecules opens up possibilities for further chemical modifications, which could be explored to enhance their biological activity or to create new derivatives with potential applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds synthesized in the studies are not explicitly described in the abstracts provided. However, the structural features of these compounds, such as the presence of an oxadiazoline ring and various substituents, would influence their solubility, stability, and reactivity. These properties are important for the practical application of the compounds, including their formulation for biological testing and potential therapeutic use. The antimicrobial screening mentioned in one of the studies indicates that some of these compounds exhibit significant biological activity, which could be related to their physical and chemical properties .

Scientific Research Applications

Anticancer Applications

Compounds structurally related to "N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide" have been evaluated for their anticancer activity. A series of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides showed moderate to excellent anticancer activity against various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), Colo-205 (colon cancer), and A2780 (ovarian cancer) compared to etoposide, a reference drug (Ravinaik et al., 2021).

Antimicrobial and Antiproliferative Activities

N-Mannich bases derived from 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione showed significant in vitro inhibitory activity against pathogenic bacteria and yeast-like fungus Candida albicans. Some derivatives exhibited broad-spectrum antibacterial activities and potent activity against Gram-positive bacteria. Moreover, these compounds also showed optimum anti-proliferative activity against various human cancer cell lines, including prostate cancer (PC3) and human breast cancer (MCF7) (Al-Wahaibi et al., 2021).

Antidiabetic Screening

A series of N-substituted-6-methyl-4-{4-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]methoxyphenyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides were synthesized and evaluated for in vitro antidiabetic activity using the α-amylase inhibition assay. These compounds represent a novel class of antidiabetic agents with potential therapeutic applications (Lalpara et al., 2021).

Electrochromic Properties

Electroactive polyamides with pendent carbazole groups, synthesized from diamine monomers and aromatic dicarboxylic acids, exhibited good solubility, high thermal stability, and well-defined reversible redox couples during oxidative scanning. These polyamides show potential for enhanced redox stability and electrochromic performance, indicating applications in smart materials and electronic devices (Wang et al., 2014).

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Some compounds with a 3,4,5-trimethoxyphenyl group can cause skin and eye irritation, and may be harmful if swallowed or inhaled .

Future Directions

The future directions for research on this compound would likely depend on its properties and potential applications. For example, if it has interesting biological activity, it could be studied as a potential therapeutic agent .

properties

IUPAC Name

N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-dioxine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O7/c1-21-10-6-9(7-11(22-2)13(10)23-3)15-18-19-16(26-15)17-14(20)12-8-24-4-5-25-12/h6-8H,4-5H2,1-3H3,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUUHPWPADNSOSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN=C(O2)NC(=O)C3=COCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide

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